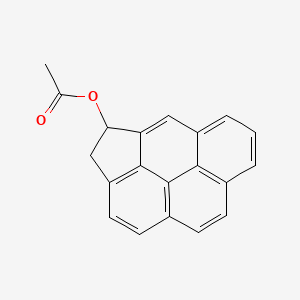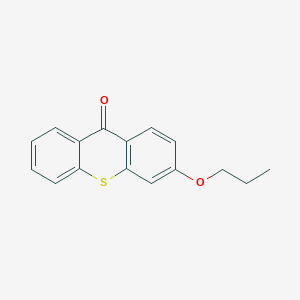![molecular formula C12H15GeNO2 B14329024 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 111660-05-0](/img/structure/B14329024.png)
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a trimethylgermyl group into the isoindole structure adds unique properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with trimethylgermylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1H-isoindole-1,3(2H)-dione
- 2-(Trimethylsilylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(Trimethylstannylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This makes it different from its silicon and tin analogs, potentially offering advantages in specific applications such as enhanced stability or reactivity .
Propiedades
Número CAS |
111660-05-0 |
|---|---|
Fórmula molecular |
C12H15GeNO2 |
Peso molecular |
277.88 g/mol |
Nombre IUPAC |
2-(trimethylgermylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H15GeNO2/c1-13(2,3)8-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-7H,8H2,1-3H3 |
Clave InChI |
UWGDSUOXXNTKEQ-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)CN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



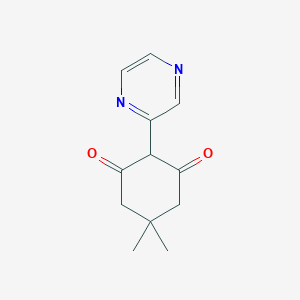
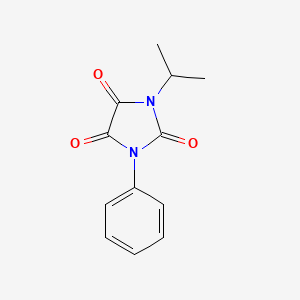
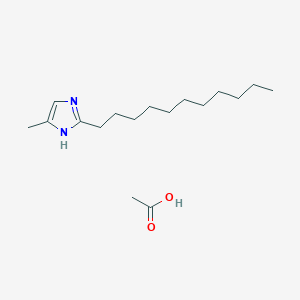

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)

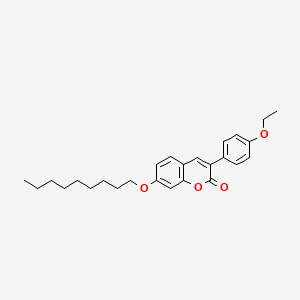
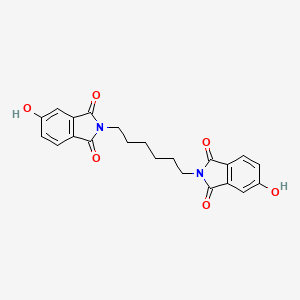
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
